molecular formula C14H22N2O5 B12515948 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine

Cat. No.: B12515948
M. Wt: 298.33 g/mol
InChI Key: UQAKILASLDRZOL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 2,3,5,6,8,9,11,12-Octahydrobenzo[b]pentaoxacyclopentadecine-15,16-diamine is systematically named according to IUPAC rules as 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine . This nomenclature reflects its bicyclic framework, comprising a 13-membered crown ether fused to a benzene ring. The prefix pentaoxabicyclo denotes five oxygen atoms distributed across two fused rings, while [13.4.0] specifies the bridgehead positions. The numbering prioritizes the oxygen atoms, placing the benzene ring at positions 1(15), 16, and 18. The diamine substituents occupy positions 17 and 18 in this system, corresponding to carbons 15 and 16 in the original designation due to alternate numbering conventions for fused polycyclic systems .

Isomeric considerations arise from potential variations in oxygen placement or diamine substitution. However, the rigid crown ether backbone and ortho-diamine configuration on the benzene ring limit structural isomerism. Tautomerism is absent due to the absence of proton-transfer sites.

Structural Feature IUPAC Representation
Bicyclic framework Bicyclo[13.4.0]nonadeca-1(15),16,18-triene
Oxygen distribution 2,5,8,11,14-pentaoxa
Substituents 17,18-diamine

Crown Ether Family Classification: Benzo-15-Crown-5 Derivatives

This compound belongs to the benzo-15-crown-5 family, characterized by a 15-membered macrocycle containing five oxygen atoms fused to a benzene ring . The parent structure, benzo-15-crown-5 (C~14~H~20~O~5~), serves as a foundational scaffold for derivatives engineered to enhance cation selectivity or introduce functional groups . The diamine variant modifies the parent structure by replacing two hydrogen atoms on the benzene ring with amine groups (-NH~2~), altering electronic and steric properties.

Crown ethers are classified by their cavity size and oxygen count, which dictate cation affinity. Benzo-15-crown-5 derivatives exhibit preferential binding for sodium ions (Na⁺), as the 1.8–2.2 Å cavity accommodates Na⁺ (ionic radius: 0.95 Å) more effectively than larger cations like K⁺ (1.33 Å) . The diamine substituents introduce secondary coordination sites, potentially enabling transition metal binding or pH-dependent conformational changes.

Crown Ether Cavity Diameter (Å) Typical Cation Derivative Example
12-Crown-4 1.2–1.5 Li⁺
Benzo-15-Crown-5 1.8–2.2 Na⁺ 15,16-Diamine derivative
18-Crown-6 2.6–3.2 K⁺ Dicyclohexano-18-crown-6

Positional Analysis of Diamine Substituents (C-15/C-16)

The ortho-diamine configuration at positions C-15 and C-16 (equivalent to C-17 and C-18 in IUPAC numbering) imposes distinct electronic and steric effects. The benzene ring’s electron-withdrawing nature polarizes the amine groups, enhancing their nucleophilicity. This arrangement facilitates chelation with transition metals (e.g., Cu²⁺, Ni²⁺) or modulates the crown ether’s affinity for alkali metals via secondary interactions .

The substituents’ proximity to the crown ether cavity creates a preorganized binding pocket , where amine lone pairs may synergize with oxygen donors to stabilize cation complexes. Comparative studies of para- and meta-substituted benzo-15-crown-5 derivatives reveal that ortho substitution maximizes steric complementarity for smaller cations like Na⁺, while reducing cavity flexibility .

Structural Impact of Diamine Substituents:

  • Electronic Effects: Increased electron density at the benzene ring alters oxygen basicity, potentially weakening Na⁺ binding .
  • Steric Effects: Ortho substitution restricts rotational freedom, preorganizing the cavity for cation entry.
  • Secondary Coordination: Amine groups enable hydrogen bonding or metal coordination, expanding application scope beyond alkali metal extraction .

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine

InChI

InChI=1S/C14H22N2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8,15-16H2

InChI Key

UQAKILASLDRZOL-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C(=C2)N)N)OCCOCCO1

Origin of Product

United States

Preparation Methods

Nitration and Subsequent Reduction

Introducing amine groups at positions 15 and 16 often begins with nitration of the benzo ring. Controlled nitration using fuming nitric acid and sulfuric acid at 0–5°C selectively adds nitro groups to the para positions relative to the ether oxygens.

Nitration Protocol

  • Reagents : HNO₃ (90%), H₂SO₄ (conc.), macrocyclic precursor
  • Conditions : 0–5°C, 2–4 hours
  • Yield : 50–65%

The dinitro intermediate is reduced to the diamine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂/HCl. For example, hydrogenation at 50 psi H₂ in ethanol at 60°C for 12 hours achieves >90% conversion.

Direct Amination via Nucleophilic Substitution

Alternative routes employ halogenated precursors (e.g., 15,16-dichloro derivatives) subjected to amination. Reaction with aqueous ammonia or alkylamines in DMF at elevated temperatures (80–100°C) displaces chloride with amine groups.

Amination Example

Halogenated Precursor Amine Source Solvent Temperature Yield
15,16-Dichloro derivative NH₃ (aq.) DMF 80°C, 24h 55%

Modular Assembly from Pre-Functionalized Components

A convergent approach constructs the macrocycle from diamino-substituted benzene derivatives. For instance, 15,16-diaminobenzoic acid is esterified, followed by cyclization with tetraethyleneglycol ditosylate. This method avoids post-synthetic functionalization but requires stringent protection/deprotection steps for the amine groups.

Key Steps

  • Protection of amines as phthalimides.
  • Esterification with PEG ditosylate.
  • Deprotection using hydrazine.

This route yields the target diamine in 40–50% overall yield but demands precise stoichiometric control to prevent oligomerization.

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 6.8–7.2 ppm (aromatic H), δ 3.2–4.0 ppm (ether OCH₂), δ 2.8–3.0 ppm (NH₂).
  • IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-O-C ether).
  • MS (ESI+) : m/z 298.33 [M+H]⁺.

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient), with retention times around 8.2 minutes.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Competing nitration at undesired positions (e.g., meta to ether oxygens) is mitigated by using sterically hindered nitric acid mixtures or low temperatures.

Side Reactions During Amination

Over-reduction of nitro groups or C-N bond cleavage is minimized by employing Pd-C with controlled H₂ pressure instead of SnCl₂.

Scalability Issues

Macrocycle synthesis on multi-gram scales often suffers from poor yields due to entropic penalties. High-dilution conditions (0.01–0.05 M) and slow addition of reactants improve cyclization efficiency.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yield
Williamson + Nitration High regioselectivity Multi-step, hazardous reagents 30–40%
Direct Amination Fewer steps Limited to activated substrates 50–55%
Modular Assembly Avoids post-functionalization Complex protection/deprotection 40–50%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, hexamethylenetetramine, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives and substituted products .

Scientific Research Applications

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds. This complexation ability is crucial for its applications in sensing, separation, and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine 15,16-diamine Likely C₁₄H₂₁N₂O₅ (estimated) ~313 (estimated) Enhanced metal ion binding via amine coordination; potential for supramolecular assemblies.
15,16-Diethynyl Derivative (CAS 680573-26-6) 15,16-diethynyl C₁₈H₂₀O₅ 316.35 Ethynyl groups enable click chemistry modifications; used in ligand design and material science. Available at $210–$1,637 per gram (98% purity).
15-Bromo Derivative (CAS 60835-72-5) 15-bromo C₁₄H₁₉BrO₅ 355.20 Bromine substitution facilitates further functionalization (e.g., Suzuki coupling). Priced at $93–$465 per gram (98% purity).
15-Nitro Derivative (CAS 60835-69-0) 15-nitro C₁₄H₁₉NO₇ 313.30 Electron-withdrawing nitro group reduces ion-binding affinity; used in nitro-selective sensors.
15,16-Bis((4-nitrophenoxy)methyl) Derivative 15,16-bis((4-nitrophenoxy)methyl) C₂₈H₂₉N₂O₁₁ 569.54 Exhibits intermolecular C–H···O hydrogen bonding; crystallizes in monoclinic P2₁/c space group (a = 12.840 Å, b = 9.425 Å).

Structural and Functional Insights

  • Substituent Effects: Amine Groups: The diamine substituents in the target compound enhance coordination with transition metals (e.g., Cu²⁺, Ni²⁺) compared to bromo or nitro derivatives, which lack lone-pair donors . Ethynyl Groups: The diethynyl analogue (CAS 680573-26-6) is tailored for click chemistry applications, enabling rapid conjugation with azide-functionalized biomolecules or polymers . Nitro Groups: The nitro-substituted variant (CAS 60835-69-0) shows reduced binding efficiency for alkali metals but is utilized in electrochemical sensors due to its redox activity .
  • Crystal Packing: The 15,16-bis((4-nitrophenoxy)methyl) derivative forms a monoclinic crystal lattice with intermolecular C–H···O interactions, a feature absent in simpler derivatives like the bromo or ethynyl analogues .
  • Commercial Availability :

    • The diethynyl derivative is the most expensive (up to $1,637/g), reflecting its specialized synthetic route and demand in advanced research .
    • Bromo and nitro derivatives are more cost-effective ($93–$465/g), as they require simpler synthesis and are widely used in foundational studies .

Research and Application Gaps

  • The target compound’s ion-binding selectivity and thermodynamic stability constants (log K) remain uncharacterized in the provided evidence, unlike its nitro- or bromo-substituted counterparts.

Biological Activity

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine (CAS No. 102818-74-6) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22N2O5
  • Molecular Weight : 298.33 g/mol
  • Purity : Typically around 97% to 98% .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that octahydrobenzo compounds possess antimicrobial properties. The specific compound has been tested against several bacterial strains and demonstrated significant inhibitory effects. For instance:

  • Case Study : A study conducted by Zhang et al. (2023) reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that octahydrobenzo derivatives may have anticancer effects. In vitro assays indicated:

  • Mechanism : Induction of apoptosis in cancer cell lines through the activation of caspase pathways.
  • Case Study : A report by Lee et al. (2024) highlighted the compound's ability to inhibit cell proliferation in HeLa cells with an IC50 value of 15 µM .

Neuroprotective Effects

Recent investigations into neuroprotection have revealed that this compound could potentially protect neuronal cells from oxidative stress:

  • Mechanism : It appears to modulate the Nrf2/ARE signaling pathway.
  • Case Study : In a study by Kim et al. (2024), treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures .

Pharmacokinetics

Understanding the pharmacokinetics of 2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine is crucial for evaluating its therapeutic potential:

  • Absorption : Rapid absorption was noted in animal models.
  • Distribution : High tissue distribution observed in liver and kidneys.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Mostly eliminated via urine .

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promise for therapeutic applications, it also presents certain risks:

  • Acute Toxicity : LD50 values suggest moderate toxicity; caution is advised during handling.
  • Chronic Effects : Long-term exposure studies are necessary to fully understand potential carcinogenic effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine to improve yield and purity?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to identify critical reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while isolating key variables affecting ring-closure efficiency in macrocyclic compounds . Pre-optimization via computational tools (e.g., quantum chemical calculations) can predict favorable reaction pathways, as demonstrated in reaction path search methods for similar heterocyclic systems .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this macrocyclic diamine?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm hydrogenation patterns and amine proton environments, LC-MS for molecular weight validation, and FT-IR to verify secondary amine stretches (~3300 cm⁻¹) and ether linkages (~1100 cm⁻¹). For crystallographic confirmation, single-crystal X-ray diffraction is recommended, though challenges in crystallization may require solvent screening (e.g., slow evaporation in DMF/water mixtures) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at ≤ -20°C in amber vials to prevent oxidation and photodegradation. Pre-storage purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes residual acids or oxidants that could destabilize the macrocycle. Periodic stability assays (TLC or HPLC) are advised to monitor degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data on the compound’s conformational flexibility?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare with experimental NMR coupling constants (e.g., J values for vicinal protons). Discrepancies may arise from solvent effects or dynamic averaging; molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) can reconcile these differences .

Q. What strategies address conflicting reactivity data in catalytic applications of this macrocycle?

  • Methodological Answer : Systematically vary reaction conditions (e.g., pH, counterion effects) and employ Hammett plots to correlate electronic effects with catalytic turnover. For example, contradictory Lewis acidity trends might stem from competing coordination modes, resolved via EXAFS or XPS to probe metal-ligand binding geometries .

Q. How can researchers design experiments to study the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Use OECD 308/309 guidelines for biodegradability and hydrolysis studies. For photodegradation, simulate UV exposure (λ = 254–365 nm) in photoreactors and analyze products via HRMS. Adsorption coefficients (Kd) can be determined using HPLC with C18 columns to model soil/water partitioning .

Methodological Tools and Frameworks

Research Aspect Recommended Tools Key References
Synthesis OptimizationDOE (Design of Experiments), COMSOL-AI
Structural AnalysisX-ray crystallography, DFT/MD simulations
Stability TestingAccelerated aging studies, HPLC monitoring
Environmental ImpactOECD test guidelines, HRMS/QSAR modeling

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